Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester
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Description
Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester, also known as Fenitrothion, is a brownish-yellow oil . It is used as a selective acaricide and a contact and stomach insecticide against chewing and sucking insects on rice, orchard fruits, vegetables, cereals, cotton, and forest . It is also used against flies, mosquitoes, and cockroaches .
Molecular Structure Analysis
The molecular formula of Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester is C10H15O5PS2 . Its molecular weight is 310.327 . The IUPAC Standard InChI is InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3 .Chemical Reactions Analysis
Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester, like other organophosphates, is susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis
Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester has a boiling point of 349.5±52.0 °C at 760 mmHg . Its melting point is 3.4°C . The compound has a density of 1.4±0.1 g/cm3 . It has a flash point of 165.2±30.7 °C .Safety And Hazards
When heated to decomposition, Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester emits very toxic fumes of oxides of nitrogen, phosphorus, and sulfur . Decomposition at 212-284F produces a mixture of organophosphorus polymers . It is unstable in alkaline media and stable for 2 years if stored at 68-77F . It should not be stored above 104F .
properties
IUPAC Name |
hydroxy-methoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-6-5-7(14-15(12,16)13-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYYGXBMGRUKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904783 |
Source
|
Record name | O-Demethyl fenitrothion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorothioic acid, O-methyl O-(4-nitro-m-tolyl) ester | |
CAS RN |
4321-64-6 |
Source
|
Record name | Phosphorothioic acid, O-methyl O-(3-methyl-4-nitrophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4321-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demethyl sumithion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Demethyl fenitrothion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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